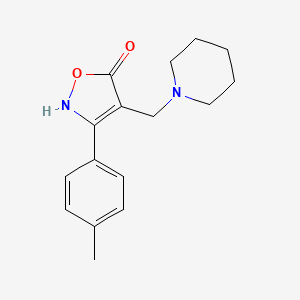

5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-piperidinylmethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.

Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the isoxazole ring with a piperidine derivative.

Addition of the p-Tolyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

Reduction: Reduction reactions could target the isoxazole ring or the carbonyl group.

Substitution: Various substitution reactions can occur, especially on the aromatic ring or the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

4-(Piperidin-1-ylmethyl)-3-phenylisoxazol-5(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

4-(Morpholin-4-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-piperidinylmethyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring, a piperidine moiety, and a para-methylphenyl group, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-piperidinylmethyl)-

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.35 g/mol

The biological activity of 5(2H)-Isoxazolone compounds is primarily attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : The presence of the isoxazole ring allows for potential interactions with enzyme active sites, inhibiting their function.

- Receptor Modulation : The piperidine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazolones exhibit significant antimicrobial properties. For instance, compounds similar to 5(2H)-Isoxazolone have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain isoxazolone derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Research has suggested that isoxazolone derivatives possess anti-inflammatory properties. A case study involving a related compound showed a reduction in inflammatory markers in animal models of arthritis. This suggests that the compound may modulate inflammatory pathways effectively .

Neuroprotective Properties

The piperidine component is associated with neuroprotective effects. In animal models of neurodegenerative diseases, compounds similar to 5(2H)-Isoxazolone have been shown to reduce neuronal damage and improve cognitive function . This highlights the potential for developing treatments for conditions like Alzheimer's disease.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : Evaluate the antimicrobial efficacy of isoxazolone derivatives.

- Findings : The study revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL.

-

Anti-inflammatory Research :

- Objective : Assess the anti-inflammatory effects in a rat model.

- Results : Treatment with an isoxazolone derivative resulted in significant reductions in paw edema and levels of pro-inflammatory cytokines.

-

Neuroprotective Evaluation :

- Objective : Investigate neuroprotective effects in a mouse model.

- Outcomes : Mice treated with the compound showed improved memory retention in behavioral tests compared to controls.

Summary of Biological Activities

Properties

CAS No. |

61195-07-1 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

3-(4-methylphenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C16H20N2O2/c1-12-5-7-13(8-6-12)15-14(16(19)20-17-15)11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-11H2,1H3 |

InChI Key |

LCQOUNVXULHVJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.